molecular formula C22H14O6 B1663407 3,3'-Biplumbagin CAS No. 34341-27-0

3,3'-Biplumbagin

Cat. No. B1663407
CAS RN: 34341-27-0
M. Wt: 374.3 g/mol
InChI Key: WZPJBVWIDHOZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

‘3,3’-Biplumbagin’ is a natural product that is found in the roots of the plant Plumbago zeylanica Linn. It has been identified as a potential therapeutic agent due to its unique chemical structure and biological properties.

Scientific Research Applications

Potential in Treating Leishmaniasis

  • Research Context: 3,3'-Biplumbagin has been studied for its effects on Leishmania infections. In a study, BALB/c mice infected with L. mexicana or L. venezuelensis were treated with various compounds including 3,3'-biplumbagin. The bis-naphthoquinones, including 3,3'-biplumbagin, were found to be less potent than the standard treatment Glucantime against these parasites, but still showed potential in delaying lesion development (Fournet et al., 1992).

Isolated from Various Plant Sources

  • Research Context: The compound has been isolated from the leaves and rhizomes of Aristea ecklonii, a plant species where its presence was previously unknown. This discovery broadens the understanding of the natural occurrence of 3,3'-biplumbagin (Kumar et al., 1985).

Development of Synthetic Methods

  • Research Context: Efforts have been made to develop synthetic methods for 3,3'-biplumbagin. For example, a method for the biomimetic synthesis of 3,3'-biplumbagin from Plumbago zeylanica using aryl–aryl coupling reaction was developed. Such synthetic approaches are significant for facilitating further research and potential applications of this compound (Okamoto et al., 2001).

Ichthyotoxic and Germination Inhibitory Activities

  • Research Context: Naphthoquinones, including 3,3'-biplumbagin, have been evaluated for ichthyotoxic and germination inhibitory activities. These properties are important in understanding the ecological roles and potential agricultural applications of these compounds (Higa et al., 2002).

properties

CAS RN

34341-27-0

Product Name

3,3'-Biplumbagin

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

IUPAC Name

5-hydroxy-3-(8-hydroxy-3-methyl-1,4-dioxonaphthalen-2-yl)-2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C22H14O6/c1-9-15(21(27)17-11(19(9)25)5-3-7-13(17)23)16-10(2)20(26)12-6-4-8-14(24)18(12)22(16)28/h3-8,23-24H,1-2H3

InChI Key

WZPJBVWIDHOZAY-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)C=CC=C2O)C3=C(C(=O)C4=C(C3=O)C(=CC=C4)O)C

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C=CC=C2O)C3=C(C(=O)C4=C(C3=O)C(=CC=C4)O)C

Other CAS RN

34341-27-0

synonyms

5-Hydroxy-3-(8-hydroxy-3-methyl-1,4-dioxonaphthalen-2-yl)-2-methylnaphthalene-1,4-dione;  8,8'-Dihydroxy-3,3'-dimethyl-(2,2'-Binaphthalene)-1,1',4,4'-tetrone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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